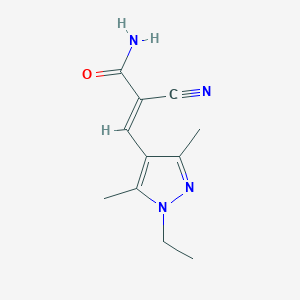

2-Cyano-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide

Description

2-Cyano-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide is a synthetic acrylamide derivative characterized by a cyano group at the C2 position and a substituted pyrazole ring at the C3 position. Its structure combines electron-withdrawing (cyano) and electron-donating (pyrazole) moieties, which influence its reactivity and biological interactions.

Properties

Molecular Formula |

C11H14N4O |

|---|---|

Molecular Weight |

218.26 g/mol |

IUPAC Name |

(E)-2-cyano-3-(1-ethyl-3,5-dimethylpyrazol-4-yl)prop-2-enamide |

InChI |

InChI=1S/C11H14N4O/c1-4-15-8(3)10(7(2)14-15)5-9(6-12)11(13)16/h5H,4H2,1-3H3,(H2,13,16)/b9-5+ |

InChI Key |

LNQXXUHVVSRJML-WEVVVXLNSA-N |

Isomeric SMILES |

CCN1C(=C(C(=N1)C)/C=C(\C#N)/C(=O)N)C |

Canonical SMILES |

CCN1C(=C(C(=N1)C)C=C(C#N)C(=O)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide typically involves the reaction of 1-ethyl-3,5-dimethyl-1H-pyrazole-4-carbaldehyde with cyanoacetamide under basic conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide or potassium carbonate in an appropriate solvent like ethanol or methanol. The reaction mixture is heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The cyano and amide groups can participate in nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Oxidized derivatives with additional functional groups.

Reduction: Reduced forms with altered functional groups.

Substitution: Substituted derivatives with new functional groups replacing the cyano or amide groups.

Scientific Research Applications

2-Cyano-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide is a compound with a unique structure featuring a cyano group and a pyrazole moiety. Its chemical formula is C11H14N4O, and it includes both an acrylamide and a cyano group, which contribute to its potential biological activities and applications, particularly in medicinal chemistry.

Potential Applications

2-Cyano-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide has potential applications in medicinal chemistry as an antitumor agent due to its biological activity against cancer cells. Additionally, it may serve as a precursor for synthesizing other biologically active compounds or agrochemicals. The unique structure allows for further modifications that can enhance its pharmacological properties.

Biological activities Research indicates that compounds similar to 2-cyano-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide exhibit significant biological activities. For instance, derivatives of cyanoacrylamides have shown promise in inducing apoptosis in cancer cells through mechanisms involving p53 pathways and caspase activation. The presence of the pyrazole ring is often associated with enhanced biological properties, including anti-cancer and anti-inflammatory activities.

Interaction studies Interaction studies involving 2-cyano-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide focus on its binding affinity to various biological targets. These studies are crucial for understanding its mechanism of action and potential therapeutic uses. For example, investigations into its interactions with proteins involved in apoptosis have revealed insights into how these compounds can induce cell death in tumor cells.

Structural Analogs

Several compounds share structural similarities with 2-cyano-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-Cyano-N-(1H-pyrazolyl)acetamide | Structure | Contains an acetamide instead of acrylamide; potential for different biological activity |

| 2-Cyano-N-(phenylpyrazolyl)acetamide | Structure | Phenyl substitution may enhance lipophilicity and bioavailability |

| 2-Cyano-N-(alkylpyrazolyl)acetamides | Structure | Varying alkyl groups can influence solubility and pharmacokinetics |

Mechanism of Action

The mechanism of action of 2-Cyano-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The biological and physicochemical properties of acrylamide derivatives are highly dependent on substituent variations. Below is a detailed comparison of 2-cyano-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide with analogous compounds from recent studies:

Table 1: Key Comparisons of Acrylamide Derivatives

Substituent Effects on Bioactivity

- Antifungal Activity : Chromen-yl derivatives (e.g., compound 4i) exhibit superior antifungal activity compared to fluconazole, with MIC values 3× lower against A. niger and C. albicans. This is attributed to the electron-rich chromen-yl group enhancing membrane penetration . Pyrazole-containing analogs (like the target compound) may show similar efficacy due to the pyrazole’s ability to coordinate with fungal metalloenzymes .

- Anticancer Activity : Sulfamoylphenyl derivatives (e.g., compound 20) demonstrate potent antiproliferative effects (IC₅₀ = 12.5 µM) against HT-29 colon cancer cells. The sulfonamide group likely contributes to DNA topoisomerase inhibition . Pyrazole moieties, with their planar structure, could similarly intercalate DNA or inhibit kinase pathways.

- Anti-Inflammatory Potential: Di-tert-butylphenol derivatives (e.g., C8/C17) show dual COX/5-LOX inhibition in silico, suggesting pyrazole analogs might also target inflammatory pathways if substituted with bulky hydrophobic groups .

Physicochemical Properties

- Melting Points: Sulfamoylphenyl derivatives (e.g., compound 20) have high melting points (>250°C) due to strong intermolecular hydrogen bonding from sulfonamide groups . Pyrazole-containing compounds may exhibit lower melting points, as seen in ethyl-2-cyano-3-(pyrazol-4-ylamino)acrylate derivatives (154.8°C) , suggesting reduced crystallinity.

- Solubility: Chromen-yl derivatives are moderately soluble in polar solvents (e.g., ethanol), while sulfamoylphenyl analogs require DMSO for dissolution. Pyrazole substituents, with their nitrogen heteroatoms, may improve aqueous solubility compared to purely aromatic systems .

Structural Insights from Crystallography

For example, antipyrine-derived acrylamides show planar geometries optimized for π-π stacking interactions, a feature likely conserved in pyrazole analogs .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the yield of 2-cyano-3-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acrylamide?

Methodological Answer:

The synthesis typically involves a multi-step route:

Pyrazole Core Formation : React hydrazine with 1,3-diketones under acidic conditions to form the substituted pyrazole ring. Ethyl and methyl groups are introduced via alkylation .

Acrylamide Conjugation : Condense the pyrazole intermediate with cyanoacetamide derivatives under basic conditions (e.g., NaOH in ethanol-water mixtures) via a Knoevenagel reaction. Reflux for 12+ hours ensures complete conversion .

Purification : Recrystallize the product from ethanol or use column chromatography to isolate high-purity acrylamide derivatives (>90% yield) .

Key Variables : pH, solvent polarity, and reaction time significantly impact yield. Optimize using a factorial design of experiments (DoE) to minimize trial-and-error approaches .

Basic: How can researchers characterize the structural integrity of this compound?

Methodological Answer:

Use a combination of spectroscopic and crystallographic techniques:

- IR Spectroscopy : Confirm the presence of acrylamide (C=O stretch ~1667 cm⁻¹) and cyano groups (C≡N ~2215 cm⁻¹) .

- NMR : Analyze and spectra to verify substituent positions on the pyrazole ring (e.g., ethyl group protons at δ 1.2–1.4 ppm) .

- X-Ray Crystallography : Resolve the (E)-configuration of the acrylamide double bond and assess intermolecular interactions (e.g., N–H···O hydrogen bonds) .

Basic: What in vitro assays are suitable for preliminary evaluation of its anticancer activity?

Methodological Answer:

- Cell Viability Assays : Use MTT or resazurin-based assays on cancer cell lines (e.g., MDA-MB-231, HepG2). IC values <20 µM indicate promising activity .

- Dose-Response Curves : Test concentrations from 1–100 µM to establish potency thresholds. Include positive controls (e.g., cisplatin) for comparative analysis .

- Selectivity Screening : Compare cytotoxicity in normal cell lines (e.g., HEK293) to assess therapeutic index .

Advanced: How can researchers resolve contradictions in reported IC50_{50}50 values across studies?

Methodological Answer:

Discrepancies often arise from:

- Cell Line Variability : Use standardized cell lines from repositories (e.g., ATCC) and validate passage numbers .

- Assay Conditions : Control for serum concentration, incubation time, and solvent (DMSO concentration ≤0.1%) .

- Data Normalization : Apply statistical tools like ANOVA to account for batch effects. Cross-validate results with orthogonal assays (e.g., clonogenic survival) .

Advanced: What computational strategies support the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular Docking : Model interactions with biological targets (e.g., COX-2, tubulin) using AutoDock Vina. Prioritize derivatives with strong binding affinities (<-8 kcal/mol) .

- QSAR Modeling : Correlate substituent properties (e.g., Hammett σ values) with bioactivity to predict optimal functional groups .

- Reaction Pathway Simulation : Use quantum chemical calculations (e.g., DFT) to predict regioselectivity in nucleophilic substitution reactions .

Advanced: How does the electronic nature of substituents influence the compound’s reactivity in nucleophilic reactions?

Methodological Answer:

- Electron-Withdrawing Groups (EWGs) : The cyano group enhances electrophilicity at the acrylamide β-carbon, facilitating nucleophilic attacks (e.g., by amines or thiols) .

- Pyrazole Substitution : Ethyl and methyl groups modulate steric hindrance. Bulkier substituents reduce reaction rates in SN-type mechanisms .

- Experimental Validation : Perform kinetic studies under varying pH and solvent polarities (e.g., DMF vs. THF) to quantify substituent effects .

Advanced: What strategies validate the compound’s mechanism of action in anti-inflammatory pathways?

Methodological Answer:

- Enzyme Inhibition Assays : Measure COX-1/COX-2 inhibition using human whole blood assays. Compare selectivity ratios to avoid off-target effects .

- Cytokine Profiling : Quantify TNF-α, IL-6, and IL-1β levels in LPS-stimulated macrophages via ELISA .

- Western Blotting : Assess NF-κB or MAPK pathway modulation to confirm downstream signaling effects .

Advanced: How can researchers address solubility challenges in in vivo studies?

Methodological Answer:

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance aqueous solubility .

- Nanoparticle Formulation : Encapsulate the compound in PEGylated liposomes or PLGA nanoparticles to improve bioavailability .

- Solubility Screening : Use high-throughput platforms to test co-solvents (e.g., Cremophor EL) and surfactants .

Advanced: What analytical techniques detect degradation products under varying storage conditions?

Methodological Answer:

- Stability-Indicating HPLC : Use C18 columns with UV detection (λ = 254 nm) to monitor hydrolytic degradation (e.g., acrylamide → carboxylic acid) .

- Mass Spectrometry (LC-MS) : Identify oxidation products (e.g., sulfoxides) and confirm structures via fragmentation patterns .

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic conditions to simulate shelf-life challenges .

Advanced: How can researchers leverage SAR insights to improve metabolic stability?

Methodological Answer:

- Metabolite Identification : Use hepatic microsomes (human/rat) and LC-HRMS to pinpoint oxidation hotspots (e.g., pyrazole methyl groups) .

- Structural Modifications : Replace labile ethyl groups with fluorine atoms or cyclopropyl moieties to block CYP450-mediated metabolism .

- In Silico Prediction : Apply software like MetaSite to prioritize derivatives with predicted half-lives >2 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.